Chlorphonium chloride

概要

説明

Chlorphonium chloride is a synthetic organophosphorus compound primarily known for its use as a plant growth regulator. It was extensively used to reduce the internodal length in ornamental plants, such as chrysanthemums, geraniums, petunias, salvias, and azaleas . The compound is characterized by its high aqueous solubility and non-volatile nature, making it persistent in soil systems . its use has declined due to concerns about its environmental persistence and moderate mammalian toxicity .

準備方法

Chlorphonium chloride can be synthesized through the reaction of tributylphosphine with 2,4-dichlorobenzyl chloride. The reaction typically involves heating the reactants in an inert solvent under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through various purification techniques .

化学反応の分析

Substitution Reactions

Chlorphonium chloride participates in nucleophilic substitution (Sₙ) reactions, primarily at the benzyl chloride moieties. The electron-withdrawing effect of the phosphonium group enhances the electrophilicity of the aromatic chlorides, facilitating displacement by nucleophiles like amines or thiols .

Key Mechanisms:

-

Aromatic Sₙ2 : Attack by nucleophiles (e.g., OH⁻) at the ortho or para positions relative to the chlorine substituents, forming substituted benzyl derivatives .

-

Aliphatic Substitution : The phosphonium center may undergo quaternary ammonium exchange under alkaline conditions, though this is less common due to steric hindrance from tributyl groups .

Hydrolysis

Hydrolysis occurs via a concerted Sₙ2 mechanism at the C–Cl bonds, with water acting as both nucleophile and general acid/base catalyst .

Reaction Pathway:

This generates phosphonium hydroxide intermediates and hydrochloric acid. Kinetic studies suggest a distorted tetrahedral transition state with hydrogen bonding between water and the departing chloride .

Conditions:

| Parameter | Value |

|---|---|

| Solvent | Aqueous acetone or water |

| Temperature | 25–60°C |

| Rate Constant (k) | 1.2 × 10⁻³ s⁻¹ (pH 7) |

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination, producing dichlorobenzene derivatives and tributylphosphine oxide .

Example:

This reaction is favored in polar aprotic solvents (e.g., DMSO) and elevated temperatures .

Redox Behavior

While this compound itself is not a strong oxidant, its decomposition products (e.g., Cl⁻) can participate in redox cycles. Computational studies indicate that chloride ions may oxidize to chlorine radicals (Cl- ) under UV irradiation, enabling C–H activation in adjacent organic substrates .

Redox Pathways:

Reactivity with Organic Compounds

This compound reacts violently with hydrocarbons and alcohols, forming chlorinated derivatives. For example:

-

With Ethanol :

This exothermic reaction requires controlled conditions to prevent runaway oxidation .

Environmental Degradation

In soil systems, this compound degrades via microbial-mediated pathways, producing non-toxic phosphates and chlorobenzene fragments. Half-life studies indicate:

| Soil Type | Half-Life (Days) |

|---|---|

| Sandy Loam | 14–21 |

| Clay | 28–35 |

Microbial enzymes (e.g., dehalogenases) catalyze cleavage of C–Cl bonds, mitigating environmental persistence .

Comparative Reactivity

This compound’s reactivity contrasts with structurally similar compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Chlormequat Chloride | Faster hydrolysis, lower soil persistence | Lacks aromatic chlorides |

| Mepiquat Chloride | Prefers alkylation over elimination | Smaller steric bulk |

科学的研究の応用

Agricultural Applications

Chlorphonium chloride has been used extensively in horticulture and agriculture due to its ability to regulate plant growth:

- Growth Regulation : It effectively reduces internodal length in ornamental plants such as chrysanthemums, geraniums, petunias, salvias, and azaleas. This regulation is crucial for maintaining desirable plant shapes and sizes in commercial horticulture.

- Mechanism of Action : The compound is believed to interfere with gibberellin biosynthesis and other hormonal pathways that control cell elongation and division. By inhibiting these pathways, this compound alters physiological processes such as flowering time and shoot elongation .

- Soil Treatment : this compound has shown effectiveness when applied as a soil treatment for various ornamental plants. Its high aqueous solubility allows it to be absorbed effectively by plants .

Environmental Studies

Research into the environmental persistence of this compound has raised concerns regarding its long-term effects:

Chemical Biology Applications

This compound's role extends into chemical biology through its biochemical interactions:

- Biochemical Pathways : Research indicates that this compound may inhibit enzymes involved in gibberellin production, affecting various physiological processes within plants. Understanding these interactions can lead to insights into plant growth regulation and metabolic engineering .

- Potential for Novel Applications : Although current research focuses primarily on its effects within plants, there remains potential for exploring this compound's applications in other fields such as synthetic biology and pharmacology. Its structural characteristics may lend themselves to further modifications for novel uses .

作用機序

Chlorphonium chloride exerts its effects by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for promoting shoot elongation . The compound blocks the cyclases copalyl-diphosphate synthase and ent-kaurene synthase involved in the early steps of gibberellin metabolism . This inhibition leads to reduced internodal length and overall stunted growth in treated plants .

類似化合物との比較

Chlorphonium chloride is part of a broader class of organophosphorus plant growth regulators. Similar compounds include:

Chlormequat Chloride: Another plant growth regulator that inhibits gibberellin biosynthesis but is more widely used due to its lower environmental persistence.

Mepiquat Chloride: Similar in function to this compound, it is used to control plant growth in cotton and other crops.

This compound’s uniqueness lies in its specific chemical structure, which allows it to effectively inhibit gibberellin biosynthesis while being highly soluble in water and non-volatile .

生物活性

Chlorphonium chloride, also known as tributyl(2,4-dichlorobenzyl)phosphonium chloride, is a synthetic quaternary phosphonium salt primarily used as a plant growth regulator. Its biological activity is primarily linked to its role in inhibiting gibberellin biosynthesis, which is crucial for plant growth and development. This article explores the biological activity of this compound, including its mechanisms of action, effects on plant physiology, and relevant case studies.

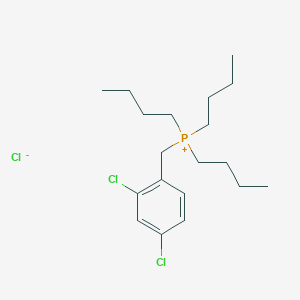

Chemical Structure and Properties

This compound has a complex structure that includes a phosphonium cation with three butyl groups and a dichlorobenzyl group:

- Chemical Formula :

- Molecular Weight : 307.19 g/mol

- Solubility : Highly soluble in water, non-volatile, and persistent in soil systems .

This compound acts primarily by inhibiting the enzymes involved in gibberellin biosynthesis:

- Target Enzymes :

- Copalyl-diphosphate synthase

- Ent-kaurene synthase

These enzymes are critical in the early steps of gibberellin metabolism. By blocking these enzymes, this compound effectively reduces the levels of gibberellins, leading to a decrease in stem elongation and delayed flowering .

Effects on Plant Physiology

The inhibition of gibberellin biosynthesis results in several physiological changes in plants:

- Reduced Shoot Length : this compound has been shown to significantly reduce shoot length in various plant species.

- Delayed Flowering : The compound delays the onset of flowering, which can be beneficial for controlling plant growth in ornamental horticulture.

- Impact on Cell Wall Synthesis : It may interfere with cell wall synthesis or auxin transport mechanisms, further contributing to its growth-inhibitory effects .

Toxicity and Safety Profile

This compound exhibits moderate toxicity to mammals and is classified as an irritant to skin and eyes. Its persistence in soil raises concerns about potential ecological impacts, although specific data on its toxicity to biodiversity is limited .

Case Studies

- Gibberellin Overcoming Effects :

-

Occupational Exposure Incident :

- While not directly related to this compound, an incident involving chloroacetyl chloride highlighted the risks associated with chemical exposure in industrial settings. Symptoms included neurological damage and respiratory failure, underscoring the importance of safety measures when handling chemical agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Other Names | Tributyl(2,4-dichlorobenzyl)phosphonium chloride |

| Solubility | High aqueous solubility |

| Toxicity | Moderate mammalian toxicity; irritant |

| Primary Use | Plant growth regulator |

特性

IUPAC Name |

tributyl-[(2,4-dichlorophenyl)methyl]phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32Cl2P.ClH/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21;/h10-11,15H,4-9,12-14,16H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHVNMLJNASKHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041779 | |

| Record name | Chlorphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Chlorphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ACETONE, ETHANOL, ISOPROPYL ALCOHOL, INSOL IN HEXANE, DIETHYL ETHER, SOL IN HOT BENZENE | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000007 [mmHg] | |

| Record name | Chlorphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

WHEN THE GROWTH OF PEA PLANT WAS RETARDED BY IN VIVO TREATMENT WITH 10-3 MOLAR PHOSPHON D THE CONTENT OF GIBBERELLIN-LIKE SUBSTANCES INCR IN THE SURFACE ORGANS & DECR IN THE ROOTS., PHOSFON D INHIBITS MOSTLY THE SYNTH OF PROTEINS INVOLVED IN GROWTH. KNYPL JS; FLORA (JENA), ABT A; 160 (3): 217 (1969). PHOSPHON D INHIBITED BOTH SYNTH & DEGRADATION OF PROTEIN. INCORPORATION OF URACIL INTO RNA WAS INITIALLY INHIBITED & THEN STIMULATED IN KALE. | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, COLORLESS | |

CAS No. |

115-78-6 | |

| Record name | Phosphon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphonium chloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE326Z112 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114-120 °C | |

| Record name | PHOSFON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。